2-methyl-N'-[(1Z)-1-(pyridin-4-yl)ethylidene]furan-3-carbohydrazide
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Overview
Description
2-methyl-N’-[(1Z)-1-(pyridin-4-yl)ethylidene]furan-3-carbohydrazide is a complex organic compound that features a furan ring, a pyridine ring, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-[(1Z)-1-(pyridin-4-yl)ethylidene]furan-3-carbohydrazide typically involves the condensation of 2-methylfuran-3-carbohydrazide with 4-pyridinecarboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N’-[(1Z)-1-(pyridin-4-yl)ethylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-methyl-N’-[(1Z)-1-(pyridin-4-yl)ethylidene]furan-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-methyl-N’-[(1Z)-1-(pyridin-4-yl)ethylidene]furan-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N’-[(1Z)-1-(pyridin-3-yl)ethylidene]furan-3-carbohydrazide
- 2-methyl-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]furan-3-carbohydrazide
- 2-methyl-N’-[(1Z)-1-(pyridin-4-yl)ethylidene]thiophene-3-carbohydrazide
Uniqueness
2-methyl-N’-[(1Z)-1-(pyridin-4-yl)ethylidene]furan-3-carbohydrazide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H13N3O2 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-methyl-N-[(Z)-1-pyridin-4-ylethylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C13H13N3O2/c1-9(11-3-6-14-7-4-11)15-16-13(17)12-5-8-18-10(12)2/h3-8H,1-2H3,(H,16,17)/b15-9- |
InChI Key |
CWGLTZALEUVWSU-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C(/C)\C2=CC=NC=C2 |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=NC=C2 |
Origin of Product |
United States |
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